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molecular formula C5H5ClFN3 B3024114 5-Chloro-3-fluoro-2-hydrazinylpyridine CAS No. 248255-70-1

5-Chloro-3-fluoro-2-hydrazinylpyridine

Cat. No. B3024114
M. Wt: 161.56 g/mol
InChI Key: TZBBCECFLONWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09066954B2

Procedure details

A mixture of 5-chloro-2,3-difluoropyridine (10.0 g, 66.9 mmol) and hydrazine (10.0 ml, 319 mmol) in iPrOH (50 mL) was heated to 65-70° C. for 6 hours. The mixture was cooled to 23° C., filtered, and washed with Na2CO3 (satd), and H2O. Product isolated as a white solid. MS (ESI pos. ion) m/z: 162 (MH+). Calc'd exact mass for C5H5ClFN3: 161.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[NH2:10][NH2:11]>CC(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH:10][NH2:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Na2CO3 (satd), and H2O
CUSTOM
Type
CUSTOM
Details
Product isolated as a white solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=NC1)NN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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